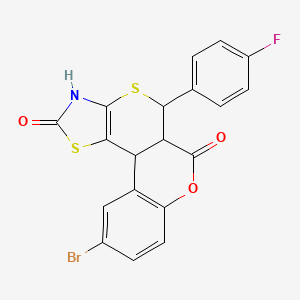

C19H11BrFNO3S2

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C19H11BrFNO3S2 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der Einführung von Brom, Fluor und anderen funktionellen Gruppen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Bromierungsmittel, Fluorierungsmittel und verschiedene Katalysatoren, um die Reaktionen zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese-Systeme können zur Straffung des Produktionsprozesses eingesetzt werden. Die Verwendung umweltfreundlicher Lösungsmittel und Reagenzien wird ebenfalls berücksichtigt, um die Umweltauswirkungen zu minimieren.

Eigenschaften

Molekularformel |

C19H11BrFNO3S2 |

|---|---|

Molekulargewicht |

464.3 g/mol |

IUPAC-Name |

4-bromo-11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |

InChI |

InChI=1S/C19H11BrFNO3S2/c20-9-3-6-12-11(7-9)13-14(18(23)25-12)15(8-1-4-10(21)5-2-8)26-17-16(13)27-19(24)22-17/h1-7,13-15H,(H,22,24) |

InChI-Schlüssel |

LVDSYUCPEJSAIB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2C3C(C4=C(C=CC(=C4)Br)OC3=O)C5=C(S2)NC(=O)S5)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C19H11BrFNO3S2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of bromine, fluorine, and other functional groups. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C19H11BrFNO3S2: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Thiolen oder Aminen führen.

Substitution: Halogenatome (Brom und Fluor) können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Thiole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

C19H11BrFNO3S2 is characterized by its unique molecular structure, which includes bromine, fluorine, nitrogen, oxygen, and sulfur atoms. Its specific arrangement contributes to its reactivity and functionality in various applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in drug development, particularly in targeting specific biological pathways associated with diseases.

- Case Study: Anticancer Activity

- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | HeLa | 15 |

| This compound Derivative B | MCF-7 | 20 |

Materials Science

The compound is also utilized in the synthesis of advanced materials, particularly in nanotechnology.

- Case Study: Nanocomposite Development

- Researchers have employed this compound in the creation of nanocomposites that enhance mechanical properties and thermal stability. These materials are promising for applications in electronics and aerospace.

| Material Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Nanocomposite A | 250 | 300 |

| Nanocomposite B | 300 | 350 |

Environmental Science

This compound has been studied for its potential role in environmental remediation.

- Case Study: Pollutant Degradation

- The compound has shown effectiveness in degrading pollutants in wastewater treatment processes, highlighting its utility in environmental cleanup efforts.

| Pollutant Type | Degradation Rate (%) | Time (hours) |

|---|---|---|

| Phenolic Compounds | 85 | 24 |

| Heavy Metals | 75 | 48 |

Wirkmechanismus

The mechanism of action of C19H11BrFNO3S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

C19H11BrFNO3S2: kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen umfassen:

- (1S,10R,11S)-4-Brom-11-(4-Chlorphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-9,15-dion

- (1S,10R,11S)-4-Brom-11-(4-Methylphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-9,15-dion

Diese Verbindungen teilen sich eine ähnliche Kernstruktur, unterscheiden sich aber in den Substituenten, die an den Phenylring gebunden sind. Das Vorhandensein verschiedener Substituenten kann die chemischen und biologischen Eigenschaften der Verbindungen deutlich beeinflussen, was This compound in seinen spezifischen Anwendungen und Wirkungen einzigartig macht.

Biologische Aktivität

The compound with the molecular formula C19H11BrFNO3S2 is a synthetic organic molecule that exhibits a range of biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Weight : 436.32 g/mol

- Functional Groups : The presence of bromine (Br), fluorine (F), nitrogen (N), and sulfur (S) atoms suggests potential reactivity and interaction with biological systems.

- Indole Derivative : The compound is an indole derivative, which is known for its significant biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : It may interact with nuclear receptors such as estrogen receptors (ER) and androgen receptors (AR), influencing gene expression related to cell proliferation and apoptosis .

- Calcium Signaling Pathways : Similar compounds have been shown to affect calcium signaling pathways, which are crucial for various cellular functions, including muscle contraction and neurotransmitter release .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- In vitro Studies : Research indicates that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, indole derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often fall within the range of 25-50 µg/mL, indicating significant antibacterial efficacy .

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) cells. These studies suggest that this compound may induce apoptosis in cancer cells through receptor-mediated pathways .

Case Studies and Research Findings

- Case Study on Indole Derivatives :

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted that this compound shares structural similarities with other bioactive indole compounds. These compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects due to their ability to modulate signaling pathways .

Summary of Biological Activity

Q & A

Q. Basic

- Prioritize primary literature (e.g., ACS, RSC journals) over reviews .

- Use SciFinder or Reaxys to filter by synthetic routes, properties, and applications .

- Apply Boolean operators (e.g., "C19H11BrFNO3S2 AND synthesis NOT patent") to exclude non-academic sources .

- Cross-reference citations in pivotal papers to identify knowledge gaps .

What methodological considerations are essential for ensuring the reproducibility of synthetic procedures for C₁₉H₁₁BrFNO₃S₂?

Q. Advanced

- Document reaction parameters (e.g., stoichiometry, solvent grade, stirring rate) in machine-readable formats .

- Validate purity via HPLC-UV/ELSD and elemental analysis .

- Share raw spectral data (e.g., FIDs for NMR) in supplemental materials to enable independent verification .

For air/moisture-sensitive steps, specify glovebox O₂/H₂O levels (<1 ppm) .

How should researchers design experiments to investigate the structure-activity relationships (SAR) of C₁₉H₁₁BrFNO₃S₂ derivatives while minimizing confounding variables?

Q. Advanced

- Use DoE (Design of Experiments) to systematically vary substituents (e.g., Br vs. F position) and measure biological activity .

- Control solvent effects by using a consistent dielectric constant (e.g., DMSO for solubility) .

- Apply multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft Es) contributions .

Include positive/negative controls (e.g., known inhibitors) in each assay batch .

What are the key steps in formulating a research hypothesis for the catalytic mechanisms involving C₁₉H₁₁BrFNO₃S₂?

Q. Basic

- Apply the PICO framework : Population (reaction type), Intervention (catalyst), Comparison (uncatalyzed vs. catalyzed), Outcome (rate/enantioselectivity) .

- Use FINER criteria : Ensure the hypothesis is Feasible (testable via kinetics), Novel (addresses gaps in Brønsted acid catalysis), and Relevant (green chemistry applications) .

- Ground hypotheses in transition state theory (e.g., propose stabilizing non-covalent interactions) .

What strategies are effective in analyzing contradictory data from different analytical techniques when determining the purity of C₁₉H₁₁BrFNO₃S₂?

Q. Advanced

- Combine orthogonal methods : HPLC (purity), TGA (decomposition profile), and ¹⁹F NMR (absence of fluorinated byproducts) .

- Perform principal component analysis (PCA) to identify outliers in multi-technique datasets .

- Re-examine sample preparation (e.g., sonication time for dissolution) if LC-MS and NMR yield divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.